molecular formula C21H24N2O3 B304069 N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Numéro de catalogue B304069
Poids moléculaire: 352.4 g/mol
Clé InChI: IVTZEONWZZBVIH-RGEXLXHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mécanisme D'action

CX-4945 inhibits the activity of CK2 by binding to its catalytic subunit, preventing its phosphorylation and subsequent activation. CK2 plays a crucial role in the regulation of various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. By inhibiting CK2, CX-4945 disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, CX-4945 reduces the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, CX-4945 has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Avantages Et Limitations Des Expériences En Laboratoire

CX-4945 has several advantages for lab experiments. It is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, CX-4945 has been extensively optimized for its synthesis, which makes it readily available for research purposes. However, CX-4945 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, CX-4945 has been shown to have some off-target effects, which may complicate its use in certain experiments.

Orientations Futures

There are several future directions for the study of CX-4945. One potential direction is the development of CX-4945 as a therapeutic agent for cancer. Several clinical trials have been conducted to evaluate the safety and efficacy of CX-4945 in cancer patients, and further studies are needed to determine its potential as a cancer treatment. Another potential direction is the study of CX-4945 in neurodegenerative disorders. Recent studies have shown that CK2 plays a crucial role in the regulation of neuronal function, and CX-4945 may have potential as a treatment for these disorders. Additionally, further studies are needed to determine the potential of CX-4945 as an antiviral agent, particularly in the treatment of HIV and hepatitis C virus.

Méthodes De Synthèse

The synthesis of CX-4945 involves the reaction of 5-methyl-2-furancarboxylic acid with cyclohexylamine to produce 5-methyl-2-furylcarboxamidine. The resulting compound is then reacted with 4-fluoro-3-nitrobenzoic acid to form CX-4945. The synthesis method for CX-4945 has been extensively optimized to improve its yield and purity.

Applications De Recherche Scientifique

CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CX-4945 has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. CX-4945 has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques. Additionally, CX-4945 has been studied for its antiviral properties, where it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Propriétés

Nom du produit

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Formule moléculaire

C21H24N2O3

Poids moléculaire

352.4 g/mol

Nom IUPAC

N-[(Z)-3-(cyclohexylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-12-13-18(26-15)14-19(21(25)22-17-10-6-3-7-11-17)23-20(24)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,25)(H,23,24)/b19-14-

Clé InChI

IVTZEONWZZBVIH-RGEXLXHISA-N

SMILES isomérique

CC1=CC=C(O1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

SMILES canonique

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.